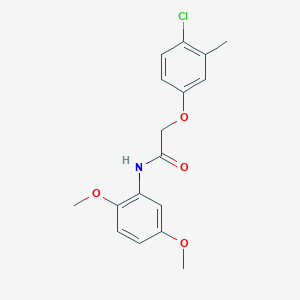

![molecular formula C19H16O6 B5578384 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione, also known as DMSO2, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Anticancer Applications

The synthesis of spirocyclic molecules, including those similar to 7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione, has been investigated for their potential anticancer activities. For instance, the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives has been explored, revealing moderate to high levels of anticancer activities against various cancer cell lines such as breast, colon, and oral cancers. These compounds displayed potent inhibitory activities compared to the commercial anticancer drug 5-fluorouracil (5-FU), with compound 3′c showing significant cytotoxicity in MCF-7, HCT-116, and MD-MB-231 cancer cell lines (Panda et al., 2018).

Material Science Applications

In material science, the synthesis and properties of spiro compounds have been explored for their potential applications. The synthesis of spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives in water using graphene oxide-supported dicationic ionic liquid as a catalyst has been developed. This methodology is advantageous due to its mild conditions, high yields, and environmental friendliness, offering potential applications in the creation of novel polymeric materials and coatings (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro compounds have also been evaluated as corrosion inhibitors for mild steel in acidic solutions. Novel N-hydrospiro-chromeno-carbonitriles demonstrated significant inhibition efficiency, highlighting their potential as environmentally friendly corrosion inhibitors. These compounds exhibit mixed-type corrosion inhibition characteristics by blocking active sites on the mild steel surface, showing a promising application in the field of corrosion protection (Quadri et al., 2021).

Photophysical Properties

Additionally, the synthesis and investigation of photophysical properties of spiro compounds have been conducted, highlighting their high emission properties and potential applications in optoelectronic devices. For example, the synthesis of novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrated high emission properties, good fluorescence quantum yields, and moderate to large Stokes shifts, indicating their potential use in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Silva et al., 2021).

Propriétés

IUPAC Name |

7,7'-dimethoxy-4,4'-spirobi[3H-chromene]-2,2'-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-22-11-3-5-13-15(7-11)24-17(20)9-19(13)10-18(21)25-16-8-12(23-2)4-6-14(16)19/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSDADWLZWBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CC(=O)O2)CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)